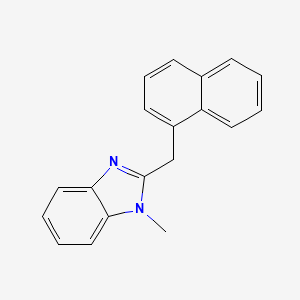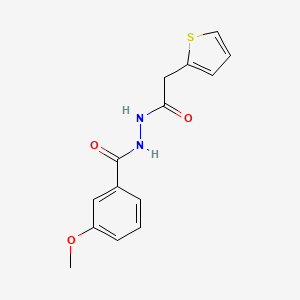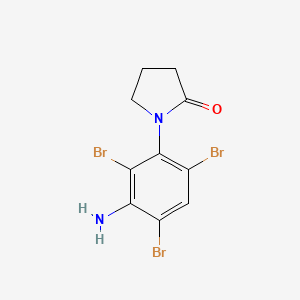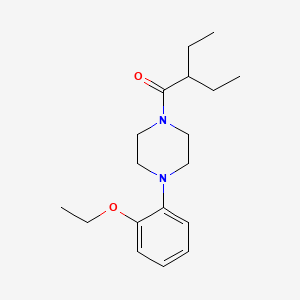
1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole, also known as MNB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation, viral replication, and inflammation. It has also been suggested that this compound may interact with specific receptors in cells to exert its effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in DNA synthesis and repair. In viral infections, this compound has been found to inhibit the replication of the virus by interfering with viral enzymes. In animal models of inflammatory diseases, this compound has been found to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and tissues. It has also been found to have low toxicity in animal studies. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole. One area of interest is the development of this compound analogs that have improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound and its analogs. Additionally, further studies are needed to determine the efficacy and safety of this compound in clinical trials for the treatment of cancer, viral infections, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole involves the reaction of 1-naphthylmethylamine with o-phenylenediamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with methyl iodide to yield this compound. This method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-methyl-2-(1-naphthylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In preclinical studies, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
1-methyl-2-(naphthalen-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-21-18-12-5-4-11-17(18)20-19(21)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFLTZNUXBMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)

![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)


